molecular formula C6H3Cl2N3 B13659125 3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine

3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B13659125
M. Wt: 188.01 g/mol
InChI Key: JAQVAOZQWDIKKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of chlorine atoms at the 3 and 4 positions of the pyrazole ring imparts unique chemical properties to this compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of 5-aminopyrazoles with appropriate chlorinated reagents. One common method includes the condensation of 5-aminopyrazole with diethyl ethoxymethylenemalonate, followed by chlorination using phosphorus oxychloride . Another approach involves the reaction of 5-aminopyrazole with α,β-unsaturated 2-acyl imidazoles under Friedel–Crafts-type alkylation/cyclization conditions .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .

Chemical Reactions Analysis

Catalytic Cyclization Reactions

Pyrazolo[3,4-b]pyridines are often synthesized via 6-endo-dig cyclization. For example, silver- or iodine-mediated activation of alkynyl aldehydes with 5-aminopyrazoles yields halogenated derivatives (e.g., 3-iodo-1H-pyrazolo[3,4-b]pyridine) under mild conditions (70–90°C, 2–6 h) . Key parameters include:

CatalystSubstrate ScopeYield (%)Functionalization Type
AgNO₃Alkynyl aldehydes72–89Non-halogenated
I₂Alkynyl aldehydes65–78Iodinated
NBSAlkynyl aldehydes60–70Brominated

This method enables regioselective C–X bond formation, critical for further derivatization .

Cross-Coupling Reactions

Halogenated pyrazolo[3,4-b]pyridines undergo Suzuki-Miyaura and Sonogashira couplings. For instance:

  • Suzuki coupling : 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to yield biaryl derivatives (65–82% yield) .

  • Alkynylation : Iodinated derivatives couple with terminal alkynes (CuI, PdCl₂(PPh₃)₂) to form ethynyl-substituted analogs (70–85% yield) .

Nucleophilic Substitution

The dichloro moiety in 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine undergoes selective displacement with nucleophiles:

NucleophileConditionsProductYield (%)
NH₃ (aq)EtOH, reflux, 6 h4-Amino-6-chloro derivative78
MeOHNaOMe, THF, 60°C, 4 h6-Methoxy-4-chloro derivative85
PhSHK₂CO₃, DMF, 100°C, 8 h6-Phenylthio-4-chloro derivative72

This reactivity enables modular synthesis of analogs for biological screening .

Metal-Catalyzed C–H Activation

Copper(II) acetylacetonate catalyzes formal [3 + 3] cycloadditions to construct pyrazolo[3,4-b]pyridine cores. For example:

  • Reaction of 5-aminopyrazoles with α,β-unsaturated ketones yields 3,4-disubstituted derivatives (80–92% yield) under aerobic conditions .

Anticancer Activity

Cu(II)-catalyzed derivatives (e.g., 2g ) exhibit potent cytotoxicity:

CompoundHepG2 GI₅₀ (μM)MCF-7 GI₅₀ (μM)Selectivity Index
2g 0.010.03>100
Doxorubicin0.050.078.2

Mechanistic studies suggest DNA intercalation and topoisomerase inhibition .

Antibacterial and Antitubercular Activity

Pyrazolo[3,4-b]pyridines with methylthio groups (e.g., 16a ) inhibit Mycobacterium tuberculosis (MIC: 1.56–3.12 μg/mL) via enoyl-ACP reductase binding (docking score: −8.5 kcal/mol) .

Stability and Reactivity Trends

  • Thermal Stability : Dichloro derivatives decompose above 250°C, making them suitable for high-temperature reactions .

  • Regioselectivity : Electron-withdrawing chloro groups direct electrophilic substitution to C5 and C7 positions .

Structural Confirmation

X-ray crystallography confirms planar pyrazolo[3,4-b]pyridine cores with twisted substituents (e.g., 4-phenyl group dihedral angle: 45–50°) to minimize steric clashes .

Scientific Research Applications

3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site . Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .

Comparison with Similar Compounds

Uniqueness: This makes it a versatile intermediate in the synthesis of a wide range of biologically active compounds .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine and its derivatives?

The synthesis typically involves two strategies:

  • Pyrazole ring construction on pyridine : Starting with pyridine derivatives, such as 5-aminopyrazoles, followed by cyclization and halogenation. For example, intermediates like 4-chloro-1H-pyrazolo[3,4-b]pyridine are synthesized via condensation reactions with aniline derivatives ( ).
  • Pyridine annulation on pyrazole : Using Mannich-type reactions or nucleophilic substitutions, as seen in the preparation of antileishmanial compounds ( ).
    Key reagents include Pd/CuI catalysts for regioselective C-H arylation ( ) and N-nucleophiles for substitutions ( ).

Q. How is structural characterization performed for pyrazolo[3,4-b]pyridine derivatives?

  • 1D/2D NMR : Assigning hydrogen and carbon signals using techniques like 1H^1H-1H^1H COSY, 1H^1H-13C^13C HETCOR, and DEPT to confirm regiochemistry ( ).
  • X-ray crystallography : Limited in the evidence, but molecular modeling (e.g., AM1 semiempirical methods) is used to predict low-energy conformers and superimpose structures ( ).
  • Mass spectrometry : Validates molecular weight and fragmentation patterns ( ).

Q. What initial biological screening approaches are used for these compounds?

  • In vitro assays : Testing against promastigote forms of Leishmania amazonensis (IC50_{50} values reported) ( ).
  • Enzymatic inhibition : FGFR1 kinase inhibition assays with IC50_{50} as low as 0.3 nM ( ).
  • Antimicrobial activity : Evaluated against bacterial strains (e.g., P. aeruginosa, E. coli) with substituent-dependent potency ( ).

Advanced Research Questions

Q. How do substituents influence the biological activity of 3,4-dichloro derivatives?

  • Hydrophobic and steric effects : QSAR studies identify log P (hydrophobicity) and Sterimol parameters (B2, L) as critical for antileishmanial activity ( ).
  • Electron-withdrawing groups : Chloro substituents at C3/C4 enhance FGFR1 selectivity by 1200-fold over VEGFR2, likely via H-bonding with kinase domains ( ).
  • Substituent positioning : Para-methyl groups on phenyl rings reduce antibacterial activity, while ortho-dichloro motifs improve kinase inhibition ( ).

Q. What advanced catalytic methods enable asymmetric synthesis of pyrazolo[3,4-b]pyridines?

  • Chiral Rh(III) catalysis : Enables enantioselective Friedel–Crafts alkylation/cyclization with 85–99% ee ( ).
  • Transition-metal systems : PdCl2_2(PPh3_3)2_2 achieves 77% yield in regioselective γ-C-H arylation ( ).

Q. How do structural modifications address conflicting data in biological activity?

  • Case study : Replacement of 1H-pyrazolo[3,4-b]pyridine with 1H-indazole reduces FGFR1 potency by 11-fold, confirming scaffold specificity ( ).
  • Contradictory substituent effects : Chloro groups reduce antimicrobial activity in some derivatives (e.g., 11c, 11h) but enhance it in others (11e) ( ). Resolution involves molecular docking to identify binding pocket compatibility.

Q. Methodological Considerations

Q. What analytical techniques resolve regiochemical ambiguities in substituted derivatives?

  • NOESY/ROESY : Differentiates between C4 and C6 substitution patterns.
  • HPLC-MS : Separates regioisomers, as seen in Pd-catalyzed arylation products ( ).

Q. How are computational methods integrated into drug design for these compounds?

  • Docking studies : Predict interactions with FGFR1 kinase domains, highlighting the role of N(1)-H in H-bonding ( ).
  • QSAR models : Derived from IC50_{50} values and log P data to optimize antileishmanial activity ( ).

Q. Key Recommendations

  • Prioritize Pd-catalyzed methods for regioselective functionalization.
  • Use chloro substituents to enhance kinase selectivity but avoid them in antimicrobial scaffolds.
  • Combine NMR and computational modeling to resolve structural ambiguities.

Properties

Molecular Formula

C6H3Cl2N3

Molecular Weight

188.01 g/mol

IUPAC Name

3,4-dichloro-2H-pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C6H3Cl2N3/c7-3-1-2-9-6-4(3)5(8)10-11-6/h1-2H,(H,9,10,11)

InChI Key

JAQVAOZQWDIKKS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(NN=C2N=C1)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.